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3-Methoxyisoxazole-5-carbaldehyde

Cat. No.: B15216369
M. Wt: 127.10 g/mol
InChI Key: RTERJXLQLXVRLO-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Isoxazole (B147169) Heterocycles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in a multitude of biologically active compounds and functional materials. nih.govnih.gov The inherent asymmetry and the presence of two heteroatoms impart a unique electronic and steric profile to the isoxazole core, influencing its reactivity and intermolecular interactions. The synthesis of isoxazoles is a well-established field, with the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds being a fundamental and widely employed method. youtube.com This approach allows for the introduction of various substituents onto the isoxazole ring, thereby tuning its properties for specific applications.

3-Methoxyisoxazole-5-carbaldehyde belongs to a class of highly functionalized isoxazoles that serve as valuable precursors for further chemical transformations. The methoxy (B1213986) group at the 3-position and the carbaldehyde (aldehyde) group at the 5-position offer two distinct points for chemical modification, making it a highly sought-after starting material.

Strategic Importance as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its capacity to participate in a wide range of chemical reactions, enabling the construction of more elaborate molecular architectures. The aldehyde functionality is a versatile handle for various transformations, including but not limited to:

Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. For instance, the reaction of phenylisoxazole-3/5-carbaldehyde derivatives with isonicotinylhydrazide has been shown to produce isonicotinylhydrazone derivatives, highlighting the reactivity of the aldehyde group. researchgate.netresearchgate.net

Wittig and Related Reactions: The aldehyde can be converted to alkenes with controlled stereochemistry via the Wittig reaction and its variants. This is a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents. The Wittig reaction of isothiazole-5-carbaldehyde (B1581984) demonstrates the feasibility of this transformation on a similar heterocyclic aldehyde. rsc.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of important functional groups for further derivatization.

The methoxy group at the 3-position also plays a crucial role. It can influence the electronic properties of the isoxazole ring and can potentially be demethylated to reveal a hydroxyl group, which can then be used for further functionalization.

The combination of these reactive sites makes this compound a key intermediate in the synthesis of a variety of heterocyclic compounds and has been noted in patent literature concerning the synthesis of isoxazole-based compounds with potential biological activity. google.com

Overview of Research Trajectories and Emerging Areas

Current research involving isoxazole derivatives is heavily focused on the discovery of new therapeutic agents. The isoxazole scaffold is present in a number of marketed drugs, underscoring its importance in medicinal chemistry. nih.gov Research is actively exploring the synthesis of novel isoxazole-containing compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

While specific research trajectories for this compound are not extensively documented in dedicated studies, its utility can be inferred from the broader trends in isoxazole chemistry. Emerging areas of interest include:

Development of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of isoxazoles remains an active area of research. This includes the use of green catalysts and solvents in multi-component reactions to generate molecular diversity. nih.govorientjchem.orgresearchgate.net

Application in Total Synthesis: The use of highly functionalized building blocks like this compound as key fragments in the total synthesis of complex natural products is a promising avenue.

Materials Science: The unique electronic properties of the isoxazole ring suggest potential applications in the development of novel organic materials with interesting photophysical or electronic properties.

The continued exploration of the reactivity of this compound is expected to unveil new synthetic pathways and lead to the discovery of novel molecules with significant practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3 B15216369 3-Methoxyisoxazole-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5-2-4(3-7)9-6-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTERJXLQLXVRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxyisoxazole 5 Carbaldehyde and Its Core Isoxazole Scaffold

De Novo Synthesis of the Isoxazole (B147169) Ring System with a Methoxy (B1213986) Group and Aldehyde Precursors

The formation of the isoxazole ring is the foundational step in the synthesis of 3-methoxyisoxazole-5-carbaldehyde. Various strategies have been developed to construct this heterocyclic system, each with its own advantages in terms of regioselectivity and substrate scope.

1,3-Dipolar Cycloaddition Approaches Utilizing Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and highly effective method for the synthesis of isoxazoles. researchgate.netnih.govnih.govmdpi.com This reaction allows for the direct formation of the isoxazole ring with a high degree of regiocontrol. Nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, react with a suitable alkyne to yield the desired isoxazole. nih.govnih.gov

For the synthesis of a 3-methoxyisoxazole precursor, a nitrile oxide bearing a methoxy group or a group that can be readily converted to a methoxy group is required. The alkyne component would need to possess a group that can be transformed into a carbaldehyde, such as a protected hydroxymethyl group or a silyl-protected acetylene (B1199291) which can later undergo functionalization.

Recent advancements in this area include the use of milder reaction conditions, alternative solvents, and catalytic systems to improve the efficiency and environmental friendliness of the process. nih.govnih.gov For instance, mechanochemical methods using ball-milling have been developed for the solvent-free synthesis of 3,5-disubstituted isoxazoles. nih.gov

Reactants Conditions Product Key Features
Nitrile Oxide and AlkyneVaries (e.g., base, heat, catalyst)Substituted IsoxazoleHigh regioselectivity, versatile for various substituents. researchgate.netnih.govmdpi.com
Hydroxyimidoyl Chlorides and Terminal AlkynesCu/Al2O3, ball-milling3,5-Disubstituted IsoxazoleSolvent-free, scalable, recyclable catalyst. nih.gov
Aldoximes and Alkenes/AlkynesElectrochemicalIsoxazolines/IsoxazolesGreen synthesis, avoids chemical oxidants. nih.gov

Cyclocondensation and Cycloisomerization Reactions

Cyclocondensation reactions provide another powerful route to the isoxazole core. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). youtube.com The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl compound. To obtain a 3-methoxyisoxazole, a β-ketoester or a similar substrate with a methoxy group at the appropriate position would be required.

Cycloisomerization reactions of α,β-acetylenic oximes, often catalyzed by transition metals like gold, offer a direct pathway to substituted isoxazoles. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting material. organic-chemistry.org For the target molecule, an α,β-acetylenic oxime with a methoxy substituent would be a key intermediate.

Reaction Type Starting Materials Catalyst/Reagent Product Key Features
Cyclocondensation1,3-Dicarbonyl compound, HydroxylamineAcid or baseSubstituted IsoxazoleReadily available starting materials. youtube.com
Cycloisomerizationα,β-Acetylenic oximeAuCl3Substituted IsoxazoleHigh yields, mild conditions, good for selective substitution. organic-chemistry.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximeICl4-IodoisoxazoleTolerates various functional groups, allows for further functionalization. nih.gov
Intramolecular Oxidative CycloadditionAlkyne-tethered aldoximeHypervalent iodine(III)Fused IsoxazoleEfficient for polycyclic systems. mdpi.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including isoxazoles. rsc.orgscielo.brnih.gov These reactions involve the combination of three or more starting materials in a single pot to form the final product, often with high selectivity.

A three-component reaction for isoxazole synthesis could involve an aldehyde, hydroxylamine, and an active methylene (B1212753) compound. nih.gov To synthesize a precursor for this compound, one of the components would need to contain a methoxy group, while another would possess a masked aldehyde functionality. The use of ionic liquids as catalysts in MCRs has been shown to be effective for the synthesis of isoxazol-5(4H)-ones. scielo.br

Reactants Catalyst/Conditions Product Key Features
Malononitrile, Hydroxylamine hydrochloride, Aryl aldehydesK2CO3/glycerol5-Amino-isoxazole-4-carbonitrilesEnvironmentally friendly, rapid, mild conditions. nih.gov
Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideAcidic ionic liquid4-Arylidene-3-methylisoxazole-5(4H)-oneGood yields, procedural simplicity. scielo.br
2-Methylquinoline, tert-Butyl nitrite, Alkynes/AlkenesMetal-freeIsoxazolines/IsoxazolesConvenient N-O source, forms biheteroaryls. rsc.org

Functional Group Interconversions Leading to the Carbaldehyde Moiety

Once the isoxazole ring with the desired 3-methoxy substituent is in place, the next critical step is the introduction of the carbaldehyde group at the 5-position. This is typically achieved through functional group interconversions of a suitable precursor. ub.edu

Oxidation Pathways

The oxidation of a primary alcohol attached to the 5-position of the isoxazole ring is a common and effective method for the synthesis of the corresponding aldehyde. tandfonline.comsolubilityofthings.com Careful selection of the oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid or degradation of the isoxazole ring, which can be sensitive to harsh oxidizing conditions. tandfonline.comtandfonline.com

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are often employed. youtube.com Neutral dichromate oxidation, using potassium dichromate in a neutral organic medium with a phase transfer catalyst, has been successfully used to prepare isoxazole aldehydes from the corresponding alcohols without destroying the isoxazole ring. tandfonline.comtandfonline.com

Starting Material Oxidizing Agent Product Key Features
Primary AlcoholPyridinium chlorochromate (PCC)AldehydeMild, selective oxidation. solubilityofthings.comyoutube.com
Primary AlcoholPotassium dichromate (neutral)AldehydeAvoids ring degradation. tandfonline.comtandfonline.com
Primary AlcoholDMSO-based (e.g., Swern)AldehydeMild conditions, good yields. organic-chemistry.org

Reduction of Carboxylic Acid Derivatives

The reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides, at the 5-position of the isoxazole ring provides an alternative route to the carbaldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting acid and can be further reduced to the alcohol. libretexts.orgchemistrysteps.comyoutube.com

However, the use of specialized reducing agents can achieve this transformation. For instance, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgvanderbilt.eduimperial.ac.uk Acid chlorides can be selectively reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride. libretexts.org These methods require careful control of reaction conditions to prevent over-reduction.

Starting Material Reducing Agent Product Key Features
EsterDiisobutylaluminum hydride (DIBAL-H)AldehydeRequires low temperatures to prevent over-reduction. libretexts.orgvanderbilt.eduimperial.ac.uk
Acid ChlorideLithium tri-tert-butoxyaluminum hydrideAldehydeSelective reduction of the more reactive acid chloride. libretexts.org
Carboxylic AcidBorane (BH3)Primary AlcoholCan be subsequently oxidized to the aldehyde. youtube.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise slow or unselective. For the construction of the isoxazole ring system, both transition metal catalysis and organocatalysis have emerged as powerful tools, alongside pioneering efforts in biocatalysis.

Transition Metal Catalysis (e.g., Copper(I)-Catalyzed)

Transition metals, particularly copper, have been extensively utilized to catalyze the formation of the isoxazole ring. Copper(I)-catalyzed cycloaddition reactions are a cornerstone in this field, offering a reliable and regioselective pathway to 3,5-disubstituted isoxazoles. acs.org This method typically involves the reaction of a terminal alkyne with a nitrile oxide, which can be generated in situ from an aldoxime. The copper(I) catalyst facilitates a stepwise addition of the nitrile oxide to a copper(I) acetylide intermediate. acs.org This process is highly efficient and tolerates a wide range of functional groups, often proceeding under mild conditions, including in aqueous solvents without the need for protection from oxygen. acs.org

A notable advantage of the copper(I)-catalyzed approach is the ability to perform the reaction as a one-pot, three-step procedure, which avoids the isolation of potentially unstable hydroximoyl chloride intermediates. acs.org Research has demonstrated that various substituted aldoximes and terminal acetylenes can be successfully employed, leading to good yields of the corresponding isoxazoles. acs.org Furthermore, copper-catalyzed methods have been developed for the aerobic oxidative C–O bond formation in enone oximes to directly yield 3,5-disubstituted isoxazoles, using an inexpensive copper catalyst and molecular oxygen as a green oxidant.

The versatility of copper catalysis is further highlighted in the synthesis of trisubstituted isoxazoles. An atom-economical, copper-catalyzed cascade cyclization-migration process of alkynyl oxime ethers has been developed to produce 3,4,5-trisubstituted isoxazoles in good to excellent yields.

Organocatalysis and Biocatalysis (e.g., Urea (B33335), DMAP, Lipase (B570770), nano-MgO)

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches utilize small organic molecules or enzymes as catalysts, respectively, often under mild and environmentally benign conditions.

Urea has been identified as a simple and cost-effective organocatalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-ones. This reaction, which combines aryl or heteroaryl aldehydes, hydroxylamine hydrochloride, and β-keto esters, proceeds efficiently in water, a green solvent. The use of urea as a catalyst aligns with the principles of green chemistry due to its low cost, commercial availability, and the environmentally friendly nature of the reaction medium.

4-Dimethylaminopyridine (DMAP) is another effective organocatalyst employed in the synthesis of complex isoxazole-containing structures. It has been utilized in the diastereoselective and regioselective synthesis of isoxazolone-based bis-spiroheterocyclic oxindoles through a 1,3-dipolar cycloaddition reaction. DMAP has also been used as a coupling agent in the synthesis of precursors for isoxazole formation via microwave-assisted metal-free routes.

Nano-MgO , a heterogeneous catalyst, has demonstrated high efficiency in the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. This method involves the reaction of hydroxylamine hydrochloride with various aldehydes and β-oxoesters in an aqueous medium at room temperature. The nano-MgO catalyst can be easily recovered and reused, adding to the sustainability of the process. The use of nano-MgO provides high yields, short reaction times, and a simple workup procedure.

Lipase , a type of enzyme, has been employed in the biocatalytic kinetic resolution of isoxazole derivatives. Specifically, lipase P from Pseudomonas fluorescens has been used for the kinetic resolution of a racemic bromohydrin precursor to an isoxazole-containing β-adrenergic stimulant. acs.org This enzymatic process allows for the preparation of enantiomerically enriched chiral building blocks, which are crucial in medicinal chemistry. acs.org The lipase-catalyzed transesterification was optimized to enhance both the reaction rate and the enantiomeric excess of the products. acs.org

Table 1: Comparison of Catalytic Methods for Isoxazole Synthesis

Catalyst Type Catalyst Example Reaction Type Key Advantages
Transition Metal Copper(I) Cycloaddition High regioselectivity, mild conditions, functional group tolerance. acs.org
Organocatalyst Urea Three-component Cost-effective, green solvent (water), simple procedure.
Organocatalyst DMAP Cycloaddition High diastereoselectivity and regioselectivity.
Heterogeneous Catalyst Nano-MgO Three-component High yields, short reaction times, reusable catalyst, aqueous medium.
Biocatalyst Lipase Kinetic Resolution High enantioselectivity, mild conditions, synthesis of chiral molecules. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its isoxazole core. The focus is on developing methods that are not only efficient but also environmentally benign.

Solvent-Free and Aqueous Media Reactions

A significant effort in greening isoxazole synthesis has been the move away from hazardous organic solvents. Many of the catalytic methods described above have been successfully adapted to run in water or under solvent-free conditions.

The use of aqueous media is highly advantageous due to water's low cost, non-flammability, and non-toxic nature. Several syntheses of isoxazole derivatives have been developed to proceed in water, often with enhanced reaction rates and selectivities. nih.gov For instance, the urea-catalyzed and nano-MgO-catalyzed syntheses of isoxazol-5(4H)-ones are both conducted in water at room temperature. nih.gov

Solvent-free reactions , often facilitated by microwave irradiation or ball-milling, represent another key green chemistry approach. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of isoxazoles has been achieved under solvent-free conditions, contributing to a reduction in waste and energy consumption.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Synthetic methodologies with high atom economy are inherently more sustainable as they generate less waste. Addition and cycloaddition reactions are classic examples of atom-economical processes. The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring is an excellent example of an atom-economical reaction, as all the atoms of the alkyne and the nitrile oxide are incorporated into the isoxazole product. mdpi.com Similarly, the intramolecular isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles is a 100% atom-economic process. acs.org

In contrast, substitution and elimination reactions often have lower atom economies as they generate byproducts. By designing synthetic routes that maximize atom economy, chemists can significantly reduce the environmental impact of chemical manufacturing.

Reaction efficiency encompasses not only the atom economy but also the chemical yield, reaction time, and energy consumption. An ideal synthetic method would have a high yield, a short reaction time, and be conducted at ambient temperature and pressure, in addition to having a high atom economy. The development of catalytic and green synthetic methods for isoxazoles aims to improve all these aspects of reaction efficiency, leading to more sustainable and economically viable processes.

Reactivity and Transformational Chemistry of 3 Methoxyisoxazole 5 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C5 position of the isoxazole (B147169) ring is a key site for molecular elaboration. It readily undergoes reactions typical of aromatic aldehydes, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for building more complex molecular architectures attached to the isoxazole core.

One of the most common transformations is the formation of oximes through condensation with hydroxylamine (B1172632). For instance, reacting 3-methoxyisoxazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate yields the corresponding (Z)-1-(3-methoxyisoxazol-5-yl)ethanone oxime. This type of reaction proceeds via nucleophilic addition of the hydroxylamine to the aldehyde carbonyl, followed by dehydration to form the C=N double bond of the oxime.

This reactivity extends to other nitrogen-based nucleophiles, such as hydrazines to form hydrazones and amines to form imines (Schiff bases), which can serve as intermediates for further synthetic modifications.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

ReactantNucleophileReagent/ConditionsProduct
This compoundHydroxylamineHydroxylamine hydrochloride, Na2CO3(Z)-1-(3-methoxyisoxazol-5-yl)ethanone oxime

The aldehyde functional group can be selectively transformed into either a primary alcohol or a carboxylic acid without affecting the isoxazole ring, highlighting the stability of the heterocyclic core under specific redox conditions.

Selective Reduction: The reduction of the aldehyde to a primary alcohol, (3-methoxisoxazol-5-yl)methanol, is readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and efficient method for this conversion. The reaction is highly selective for the aldehyde, leaving the isoxazole ring and its methoxy (B1213986) substituent intact.

Selective Oxidation: Conversely, the aldehyde can be oxidized to form 3-methoxyisoxazole-5-carboxylic acid. This transformation can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous alkaline medium, followed by acidic workup. Other reagents like silver oxide (Tollens' reagent) or buffered sodium chlorite (B76162) (NaClO2) can also be employed for a clean and high-yielding oxidation.

Table 2: Selective Redox Reactions of the Aldehyde Group

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH4)(3-Methoxisoxazol-5-yl)methanol
OxidationPotassium permanganate (KMnO4)3-Methoxyisoxazole-5-carboxylic acid

To convert the carbonyl group into a carbon-carbon double bond (an alkene), olefination reactions are employed. These reactions are crucial for extending the carbon chain and introducing vinyl groups.

Wittig Reaction: The Wittig reaction involves treating the aldehyde with a phosphorus ylide (Ph3P=CHR). The choice of ylide determines the substituent on the newly formed double bond. For example, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 3-methoxy-5-vinylisoxazole. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the (Z)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion, which is typically more reactive than the corresponding phosphorus ylide. Reacting this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH), results in the formation of an α,β-unsaturated ester. This reaction is highly stereoselective, almost exclusively producing the (E)-alkene product due to the thermodynamic stability of the intermediate.

Reactions Involving the Isoxazole Ring

The isoxazole ring, while relatively stable, can participate in specific chemical transformations, particularly those that lead to its cleavage and rearrangement.

Isoxazole is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and oxygen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The C4 position is the most likely site for substitution to occur, as it is the most electron-rich carbon on the ring. However, forcing conditions are typically required, and such reactions on this compound are not commonly reported, as the aldehyde group can be sensitive to the harsh conditions (e.g., strong acids) often needed.

The N-O bond within the isoxazole ring is its weakest point and is susceptible to cleavage under various conditions, most notably reductive or base-catalyzed reactions.

Reductive Ring Opening: Catalytic hydrogenation can lead to the cleavage of the N-O bond. For example, using hydrogen gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst can reduce the isoxazole ring. This process typically opens the ring to form an enaminone or related acyclic species, which may undergo further transformation or hydrolysis. For this compound, this could lead to the formation of a β-ketonitrile precursor after hydrolysis of the intermediate.

Base-Catalyzed Ring Opening: Isoxazoles can undergo ring-opening upon treatment with a strong base. The base can abstract a proton from a substituent at the C5 position if it is acidic enough, or in other cases, directly attack the ring. For derivatives of 3-methoxyisoxazole, treatment with a base like sodium methoxide (B1231860) can initiate a rearrangement pathway. The reaction often proceeds through the formation of an intermediate acyl-ketenimine or a β-ketonitrile, which can be a synthetically useful transformation for accessing acyclic building blocks from a heterocyclic precursor.

Cycloaddition Reactions of the Isoxazole Scaffold

The isoxazole ring can participate in various cycloaddition reactions, serving as a key component in the construction of complex heterocyclic systems. One notable example is the [3+2] cycloaddition reaction between nitrile oxides and alkynes. A study has demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles through a sequential process that begins with a [3+2] cycloaddition to form an isoxazolylsilanol, followed by a silicon-based cross-coupling reaction. nih.gov This methodology allows for the rapid diversification of substituents at the 3, 4, and 5-positions of the isoxazole core. nih.gov

The reaction of an alkynyldimethylsilyl ether with a nitrile oxide generates the intermediate isoxazolylsilanol. This intermediate can then undergo palladium-catalyzed cross-coupling with aryl iodides to yield the final trisubstituted isoxazole. nih.gov This two-step process highlights the utility of the isoxazole scaffold in building molecular complexity.

Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Cycloaddition and Cross-Coupling

EntryAlkynylsilaneNitrile OxideAryl IodideProduct
1(Trimethyldec-1-yn-1-yl)silane4-Methoxybenzonitrile oxide4-Iodoanisole3-(4-Methoxyphenyl)-4-(trimethylsilyl)-5-(dec-1-yn-1-yl)isoxazole
2(Trimethyl(phenylethynyl)silane)Benzonitrile oxideIodobenzene3,5-Diphenyl-4-(trimethylsilyl)isoxazole

Cross-Coupling Reactions at Substituted Positions

The isoxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and other substituents at specific positions. These transformations are crucial for the synthesis of functionalized isoxazole derivatives with potential applications in pharmaceuticals and materials science.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Research on 3,4-disubstituted 5-bromoisoxazoles has shown that the C5 position can be effectively arylated using this reaction. researchgate.net The use of a bulky phosphine (B1218219) ligand, such as P(t-Bu)3·HBF4, with a palladium catalyst like Pd2(dba)3, is critical for achieving high yields and suppressing the formation of ketone byproducts. researchgate.net This approach provides an efficient route to trisubstituted isoxazoles. researchgate.net

Table 2: Suzuki-Miyaura Coupling of a 5-Bromoisoxazole Derivative

EntryArylboronic AcidCatalystLigandYield (%)
1Phenylboronic acidPd2(dba)3P(t-Bu)3·HBF492
24-Methoxyphenylboronic acidPd2(dba)3P(t-Bu)3·HBF488
33-Thienylboronic acidPd2(dba)3P(t-Bu)3·HBF485

Beyond the Suzuki-Miyaura coupling, the isoxazole scaffold can undergo other palladium-catalyzed transformations. A notable example is the direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate through a double C-H bond functionalization. researchgate.net This method utilizes aryl bromides as the aryl source and provides a one-pot synthesis for a variety of C4,C5-diarylated isoxazoles. researchgate.net The reaction conditions can be tuned to favor either mono- or diarylation, offering a versatile tool for modifying the isoxazole core. researchgate.net This direct C-H functionalization strategy avoids the need for pre-functionalized starting materials, representing a more atom-economical approach. researchgate.net

Lithiation and Functionalization at the C-4 Position

The C-4 position of the isoxazole ring is a key site for functionalization. Directing reactions to this position can be challenging but offers a pathway to novel isoxazole derivatives. One successful strategy involves the nitration of a 3-methoxyisoxazole derivative at the C-4 position, followed by reduction to introduce an amino group.

Specifically, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated to methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov This is achieved by treating the starting material with a mixture of triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov The resulting nitro-isoxazole can then be reduced to methyl 4-amino-3-methoxyisoxazole-5-carboxylate using iron powder in acetic acid. nih.gov This two-step sequence provides a reliable method for introducing a nitrogen-containing substituent at the C-4 position.

Table 3: Functionalization at the C-4 Position of a 3-Methoxyisoxazole Derivative

StepReactionReagentsProductYield (%)
1NitrationTriflic anhydride, Tetramethylammonium nitrateMethyl 3-methoxy-4-nitroisoxazole-5-carboxylate70
2ReductionIron powder, Acetic acidMethyl 4-amino-3-methoxyisoxazole-5-carboxylateNot reported

The Versatility of this compound in Synthetic Chemistry

This compound is a highly functionalized heterocyclic compound that has garnered attention as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group appended to a stable 3-methoxyisoxazole core, provides a unique combination of reactivity and structural stability. This allows it to serve as a pivotal starting material and scaffold for the creation of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Applications As a Pivotal Synthetic Intermediate and Scaffold

The strategic placement of the aldehyde and methoxy (B1213986) groups on the isoxazole (B147169) ring makes 3-Methoxyisoxazole-5-carbaldehyde a valuable intermediate for constructing diverse molecular architectures. The aldehyde function is a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, while the isoxazole ring itself can act as a stable core or a precursor to other functionalities.

The aldehyde group is a primary site for reactions that extend the molecular framework, enabling the synthesis of intricate heterocyclic systems. It readily participates in reactions with nucleophiles, particularly those that can lead to subsequent cyclization events, forming new rings attached to the isoxazole core.

The aldehyde functionality of this compound is ideally suited for constructing fused heterocyclic systems, where a new ring shares a bond with the parent isoxazole. General synthetic strategies for creating fused isoxazoles often involve the cyclocondensation of a functionalized isoxazole with a suitable partner molecule. mdpi.com For instance, the aldehyde group can undergo a condensation reaction with a compound containing an active methylene (B1212753) group (e.g., a derivative of malonic acid or cyanoacetic acid) and an adjacent functional group that can cyclize onto the isoxazole ring or a newly formed intermediate. This approach is a key strategy for synthesizing systems like pyrroloisoxazoles, where the pyrrole (B145914) ring is built onto the isoxazole framework.

Spiro compounds, which contain two rings connected through a single shared atom, represent a unique class of three-dimensional molecules. The synthesis of novel spirooxindole derivatives has been achieved through one-pot, three-component condensation reactions involving an aldehyde, dimedone, and another heterocyclic moiety. nih.gov Following this principle, this compound can serve as the aldehyde component in similar multicomponent reactions. By reacting it with compounds like isatins and active methylene compounds such as dimedone, it is possible to construct complex spiroheterocycles where the central spiro atom links the isoxazole-derived portion to other ring systems. nih.gov

Beyond simple fused or spiro systems, this compound is a precursor for more complex polyheterocyclic architectures. Its aldehyde group can react with various bifunctional reagents to assemble multiple heterocyclic rings in a single synthetic sequence. A notable example is its potential use in Hantzsch-type reactions to produce 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are themselves important pharmacological scaffolds. researchgate.net Furthermore, the condensation of the aldehyde with hydrazides or semicarbazides yields isoxazolyl hydrazones and semicarbazones, respectively. researchgate.netresearchgate.net These derivatives not only represent the creation of a new functional group but also serve as intermediates for further cyclization into triazoles, oxadiazoles, or other heterocyclic rings, thus building polyheterocyclic structures.

Table 1: Applications of this compound in Synthesis

Application Area Reaction Type Resulting Structure
Fused Heterocycles Cyclocondensation Pyrroloisoxazoles and other fused isoxazoles
Spiro Compounds Multicomponent Reaction Spiroheterocycles linking isoxazole to other rings
Polyheterocycles Hantzsch Reaction 1,4-Dihydropyridine derivatives
Functional Molecules Condensation Isonicotinylhydrazones, Semicarbazones

The isoxazole ring is a recognized bioisostere for amide and ester functionalities and is found in a number of biologically active molecules. While direct use of this compound in the total synthesis of natural products is not widely documented, its role as a scaffold for natural product analogues is significant. researchgate.net Synthetic chemists can incorporate the 3-methoxyisoxazole moiety into a target structure to replace other chemical groups, with the aim of improving metabolic stability, modulating biological activity, or altering physicochemical properties like solubility and cell permeability. The aldehyde group provides the critical chemical handle needed to attach the isoxazole core to the rest of the molecular analogue.

The reactivity of the aldehyde group makes this compound a valuable precursor for molecules with specific functions. The synthesis of phenylisoxazole isonicotinylhydrazone derivatives, which have shown moderate antitubercular activity, highlights the utility of the carbaldehyde in creating new therapeutic agents. researchgate.net

Furthermore, the electronic properties of molecules derived from this aldehyde are of significant interest. Computational studies on phenylisoxazole semicarbazone derivatives, synthesized from the corresponding carbaldehyde, have been performed to analyze their geometric structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). researchgate.net Such studies are crucial for designing functional molecules for applications in materials science, where properties like charge transport and light absorption are important. The MEP analysis indicates that the carbonyl oxygen is susceptible to electrophilic attack, while the hydrazone hydrogens are prone to nucleophilic attack, providing a roadmap for further functionalization. researchgate.net The hyperconjugative interactions introduced by the hydrazone fragment contribute to the stability of these molecules. researchgate.net

Advanced Analytical Methodologies for Characterization in Reaction Contexts

High-Resolution Mass Spectrometry for Product Identification and Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isoxazole (B147169) derivatives, offering the ability to determine the elemental composition of a molecule with high accuracy. This technique is crucial for confirming the identity of reaction products and intermediates.

In the synthesis of derivatives from 3-methoxyisoxazole-5-carbaldehyde, HRMS provides unambiguous confirmation of the chemical formula. For instance, in the characterization of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a derivative formed from a synthetic sequence starting with a related isoxazole, HRMS with electrospray ionization (ESI) was used. The experimentally observed mass-to-charge ratio (m/z) for the sodiated molecule ([M+Na]⁺) was found to be 195.0373. rsc.org This value is in excellent agreement with the calculated theoretical mass of 195.0382 for the formula C₆H₈N₂O₄Na, confirming the successful synthesis and elemental composition of the target molecule. rsc.org This level of precision allows researchers to confidently distinguish between compounds with the same nominal mass but different elemental formulas, which is critical in complex reaction mixtures.

Beyond product confirmation, HRMS can be employed in mechanistic studies. By identifying transient intermediates or byproducts, researchers can gain insight into the reaction pathways. Techniques such as coupling liquid chromatography with mass spectrometry (LC-MS) allow for the separation and identification of multiple components from a single reaction, providing a detailed snapshot of the reaction's progress and outcome.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecules.

Detailed NMR analysis has been performed on key derivatives. For example, the structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate was fully characterized using ¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) at a frequency of 500 MHz for proton and 125 MHz for carbon. rsc.org The resulting data provides a complete map of the molecule's carbon and hydrogen framework.

Table 1: ¹H and ¹³C NMR Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate rsc.org

NucleusChemical Shift (δ, ppm)Description
¹H4.15Broad singlet, 2H (NH₂)
¹H4.05Singlet, 3H (OCH₃ on isoxazole ring)
¹H3.92Singlet, 3H (OCH₃ of ester)
¹³C164.5C=O (ester)
¹³C159.1C3-OCH₃
¹³C138.4C4-NH₂
¹³C125.6C5-COOCH₃
¹³C57.5OCH₃ (isoxazole ring)
¹³C51.9OCH₃ (ester)

For more complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital. These methods reveal correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the unambiguous assignment of all signals and the complete assembly of the molecular puzzle. For instance, 2D NMR (NOESY) analysis has been used to confirm the trans(E) isomeric form of other isoxazole derivatives, demonstrating the power of these techniques in establishing stereochemistry. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides the structure of molecules in solution, X-ray crystallography offers an exact picture of the molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been determined, providing definitive proof of its molecular geometry. rsc.org The compound was found to crystallize in the monoclinic space group P2₁/c. rsc.org A key finding from the analysis was that the molecule is almost completely planar, with a root-mean-square deviation for the non-hydrogen atoms of just 0.029 Å. rsc.org This planarity is supported by an intramolecular hydrogen bond. In the extended crystal lattice, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. rsc.org

Table 2: Crystal Data and Structure Refinement for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate rsc.org

ParameterValue
Chemical FormulaC₆H₈N₂O₄
Formula Weight172.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6543 (4)
b (Å)7.1492 (3)
c (Å)12.3787 (5)
β (°)108.019 (2)
Volume (ų)727.85 (6)
Z4

Such detailed structural information is invaluable for understanding structure-activity relationships and for designing new molecules with specific three-dimensional properties.

In-Situ Reaction Monitoring Techniques (e.g., IR, Raman, NMR)

Modern synthetic chemistry increasingly relies on in-situ reaction monitoring to gain a deep understanding of reaction kinetics, mechanisms, and to optimize process conditions in real-time. nih.govasahilab.co.jp These techniques analyze the reaction mixture as it evolves, without the need for sampling, thus preserving the integrity of the system and allowing for the detection of transient species. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy are powerful tools for monitoring reactions involving this compound. numberanalytics.com The aldehyde functional group has a strong, characteristic carbonyl (C=O) stretching vibration in the IR spectrum, typically around 1700-1730 cm⁻¹. pressbooks.pubjove.com Any reaction that consumes this aldehyde group—such as a condensation, oxidation, or reduction—can be monitored in real-time by observing the disappearance of this C=O band and the appearance of new bands corresponding to the product. numberanalytics.comnih.gov For example, in a reduction to an alcohol, one would monitor the decrease of the aldehyde peak and the emergence of a broad O-H stretching band around 3200-3600 cm⁻¹. Fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data on the concentration of reactants and products. nih.gov

NMR Spectroscopy: While traditionally an offline technique, NMR spectroscopy can also be used for real-time reaction monitoring, either by using flow-NMR setups or by conducting the reaction directly inside an NMR tube. asahilab.co.jpyoutube.com This method provides unparalleled structural detail, allowing for the simultaneous tracking of reactants, intermediates, and products. youtube.com For reactions involving this compound, ¹H NMR can be used to follow the disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of new signals corresponding to the product. pressbooks.pub This approach is particularly valuable for studying reaction kinetics and elucidating complex mechanisms where multiple species are present at once. rsc.orgasahilab.co.jp

The application of these in-situ techniques enables more efficient process development, ensuring higher yields, better purity, and a deeper mechanistic understanding of the chemical transformations of this compound.

Perspectives in Medicinal Chemistry: Design and Synthesis of Isoxazole 5 Carbaldehyde Derived Pharmacophores

Strategic Scaffold for Drug Discovery Programs

3-Methoxyisoxazole-5-carbaldehyde serves as a strategic scaffold in drug discovery programs due to the inherent properties of the isoxazole (B147169) ring and the synthetic versatility of its aldehyde functional group. The isoxazole moiety is a bioisostere for other functional groups, offering a stable, synthetically accessible core that can be readily functionalized. researchgate.net This heterocycle is a key component in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com

The aldehyde at the C-5 position of this compound is a crucial reactive handle, enabling chemists to build extensive libraries of derivative compounds. researchgate.net Through well-established reactions like condensation, reductive amination, and oxidation, the aldehyde can be transformed into a diverse array of functional groups, including imines, amines, alcohols, and carboxylic acids. This allows for the systematic exploration of the chemical space around the core scaffold. The methoxy (B1213986) group at the C-3 position, in turn, modulates the electronic characteristics of the isoxazole ring, influencing its binding interactions with biological targets. The ability to generate a large number of structurally diverse analogs from a single, readily available starting material makes this compound a highly valuable platform for identifying novel hit and lead compounds in drug discovery campaigns. researchgate.netresearchgate.net The synthesis of related structures, such as methyl 3-methoxyisoxazole-5-carboxylate, further highlights the utility and investigation of this substitution pattern in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. This compound is an ideal starting point for such studies. By systematically modifying the aldehyde group and observing the resulting changes in biological potency, researchers can develop a clear understanding of the pharmacophore's requirements for optimal target interaction.

For instance, a common modification involves converting the aldehyde into a hydrazone linkage. Research into phenylisoxazole-5-carbaldehyde isonicotinylhydrazone derivatives has shown that substituents on the phenyl ring significantly impact their antitubercular activity. researchgate.net Modifications such as adding methoxy or methyl groups at different positions on an attached phenyl ring can alter the minimum inhibitory concentration (MIC) against bacterial strains. researchgate.net This demonstrates how subtle electronic and steric changes can lead to measurable differences in efficacy. These types of synthetic modifications allow for the fine-tuning of a lead compound to enhance its activity and selectivity.

Base ScaffoldR-Group ModificationBiological Target/AssayResult (Activity)
Phenylisoxazole-5-carbaldehyde Isonicotinylhydrazone4'-OCH3Mycobacterium tuberculosis (resistant strain)MIC = 12.41 µM researchgate.net
Phenylisoxazole-5-carbaldehyde Isonicotinylhydrazone4'-CH3Mycobacterium tuberculosis (resistant strain)MIC = 13.06 µM researchgate.net
Phenylisoxazole-3-carbaldehyde Isonicotinylhydrazone2'-OCH3Mycobacterium tuberculosis (sensitive strain)Moderate bioactivity (MIC = 0.34–0.41 µM) researchgate.net

Design of Novel Scaffolds for Target-Oriented Synthesis

Beyond general screening, this compound is instrumental in the rational design of novel scaffolds for target-oriented synthesis. In this approach, chemists use structural information about a specific biological target, such as an enzyme active site or a receptor binding pocket, to design molecules with complementary features. The aldehyde function provides a key anchor point for constructing more complex architectures intended to fit precisely into these targets.

An example of this is the development of isoxazole-carboxamide derivatives as potential anticancer agents. nih.gov Starting with an isoxazole core that can be derived from an aldehyde precursor, chemists can couple it with various aniline (B41778) derivatives to synthesize a library of amides. These compounds can then be tested for their cytotoxic effects against specific cancer cell lines, such as melanoma. nih.gov The goal is to identify a derivative with high potency against the cancer cells while showing minimal toxicity to healthy cells. This target-oriented approach is a powerful strategy for developing more effective and selective drugs. Similarly, isoxazole derivatives have been synthesized as inhibitors of leukotriene biosynthesis, which is implicated in inflammatory diseases. nih.gov This demonstrates the adaptability of the isoxazole scaffold for creating targeted inhibitors for diverse therapeutic areas. researchgate.net

Parent CompoundSynthetic ModificationDesigned TargetTherapeutic Area
5-(methyl)-3-phenyl-1,2-isoxazole-4-Carboxylic acidCoupling with aniline derivatives to form carboxamidesCancer Cells (e.g., Melanoma B16F1)Oncology nih.gov
4,5-diarylisoxazol-3-carboxylic acidsSynthesis of various diaryl derivatives5-Lipoxygenase-activating protein (FLAP)Anti-inflammatory nih.gov
Isoxazole derivativesSynthesis of various derivativesNicotinic acetylcholine (B1216132) receptors (nAChR)Analgesics nih.gov

Future Directions and Emerging Research Frontiers

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering significant advantages in terms of scalability, safety, and efficiency. acs.org For the synthesis of isoxazole (B147169) derivatives, flow chemistry presents an opportunity to overcome challenges associated with hazardous reagents and exothermic reactions. researchgate.net The integration of flow chemistry and automation for the production of 3-methoxyisoxazole-5-carbaldehyde could revolutionize its availability for research and industrial applications.

Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. durham.ac.ukacs.org A multi-step flow process for the synthesis of trisubstituted isoxazoles has been demonstrated, showcasing the potential for telescoping reaction sequences and minimizing manual handling. researchgate.net Such a system could be adapted for the synthesis of this compound, potentially starting from simple precursors and proceeding through key intermediates in a continuous manner.

The development of a fully automated synthesis platform would enable the on-demand production of this compound and its derivatives. durham.ac.uk This would facilitate rapid screening of reaction conditions and the generation of compound libraries for biological evaluation. The table below outlines a hypothetical automated flow synthesis setup for this compound.

Table 1: Hypothetical Automated Flow Synthesis Setup for this compound

Module Function Key Parameters Potential Advantages
Reagent Delivery Pumping of starting materials and reagents Flow rate, concentration Precise stoichiometry, reduced waste
Reaction Coil 1 Formation of an oxime intermediate Temperature, residence time Enhanced heat transfer, improved safety
In-line Purification Removal of byproducts Solid-supported scavengers Simplified workup, continuous operation
Reaction Coil 2 Cycloaddition to form the isoxazole ring Temperature, residence time Higher yields, better selectivity

| Automated Collection | Collection of the final product | Fractionation control | High-throughput synthesis |

Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rsc.orgrsc.org For the synthesis of isoxazole derivatives, several environmentally benign methods have been reported, which could be adapted for the production of this compound.

One promising approach is the use of aqueous media for the synthesis of isoxazoles, which avoids the use of volatile and often toxic organic solvents. nih.govmdpi.com The use of natural acid catalysts, such as lemon juice, in combination with ultrasonic irradiation has also been shown to be an effective and eco-friendly method for the synthesis of isoxazolone derivatives. arkat-usa.org Furthermore, the use of agro-waste-based catalysts, such as those derived from orange peels, offers a sustainable and inexpensive route to isoxazole synthesis. nih.gov

The development of sustainable synthetic routes to this compound could involve a multi-component reaction strategy, where the starting materials are combined in a single step to form the final product, minimizing waste and improving atom economy. nih.gov The table below summarizes some potential green synthetic approaches for this compound.

Table 2: Potential Green Synthetic Approaches for this compound

Approach Key Features Potential Benefits
Aqueous Synthesis Use of water as the reaction solvent. nih.govmdpi.com Reduced environmental impact, lower cost.
Natural Acid Catalysis Utilization of catalysts like citric acid from lemon juice. arkat-usa.org Renewable resources, mild reaction conditions.
Agro-Waste Catalysis Employment of catalysts derived from agricultural byproducts. nih.gov Waste valorization, cost-effective.

| Ultrasonic Irradiation | Use of ultrasound to accelerate the reaction. arkat-usa.org | Increased reaction rates, higher efficiency. |

Exploration of Novel Reactivity and Unprecedented Transformations

While the synthesis of the isoxazole ring is well-established, the exploration of novel reactivity and unprecedented transformations of functionalized isoxazoles like this compound remains an active area of research. The presence of both an electron-rich methoxy (B1213986) group and an electrophilic aldehyde group on the isoxazole ring provides a rich platform for chemical manipulation.

The aldehyde functionality can serve as a handle for a wide range of transformations, including condensations, oxidations, reductions, and additions of organometallic reagents. These reactions can be used to introduce new functional groups and build molecular complexity. For instance, the aldehyde could be converted to an alkyne, which could then participate in cycloaddition reactions to form novel fused heterocyclic systems.

The isoxazole ring itself can undergo various transformations. For example, it can participate in cycloaddition reactions, or the N-O bond can be cleaved under reductive conditions to unmask a β-hydroxy ketone, a valuable synthetic intermediate. researchgate.net The combination of the inherent reactivity of the isoxazole ring with the versatility of the aldehyde group opens up a vast chemical space for the synthesis of novel isoxazole derivatives with potentially interesting biological or material properties.

Machine Learning and Artificial Intelligence Applications in Synthetic Design and Prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.